N-(5-formyl-2-isopropoxybenzyl)(5-formyl-2-isopropoxyphenyl)-N,N-dimethylmethanaminium hydroxide

Description

Structure and Key Features:

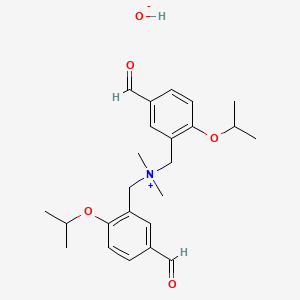

This compound is a quaternary ammonium hydroxide featuring dual 5-formyl-2-isopropoxybenzyl groups attached to a central nitrogen atom, which is further substituted with two methyl groups. The formyl (-CHO) and isopropoxy (-OCH(CH₃)₂) substituents on the aromatic rings contribute to its unique physicochemical properties, such as enhanced solubility in polar solvents and reactivity toward nucleophiles. The hydroxide counterion imparts strong basicity and water solubility.

- Formylation: Introduction of aldehyde groups via Vilsmeier-Haack or Duff reactions, as seen in furan-2-aldehyde-based syntheses .

- Quaternary Ammonium Formation: Alkylation of tertiary amines using benzyl halides, followed by ion exchange to hydroxide form, akin to procedures involving p-methoxybenzyl chloride .

- Purification: Likely employs column chromatography (e.g., hexane/ethyl acetate gradients) or HPLC, as demonstrated in thiazole-amide purifications .

Properties

IUPAC Name |

bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32NO4.H2O/c1-17(2)28-23-9-7-19(15-26)11-21(23)13-25(5,6)14-22-12-20(16-27)8-10-24(22)29-18(3)4;/h7-12,15-18H,13-14H2,1-6H3;1H2/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJUMDKFIZLOLD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)C[N+](C)(C)CC2=C(C=CC(=C2)C=O)OC(C)C.[OH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key functional groups and their implications:

Key Observations :

Spectroscopic and Analytical Data

While specific data for the target compound are unavailable, comparisons with analogous compounds highlight trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.